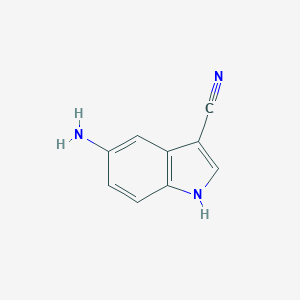

5-amino-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJKORKNJCYTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633401 | |

| Record name | 5-Amino-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159768-57-7 | |

| Record name | 5-Amino-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 1h Indole 3 Carbonitrile and Its Derivatives

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 5-amino-1H-indole-3-carbonitrile reveals several strategic disconnections. A primary approach involves the formation of the indole (B1671886) ring as the final key step. This strategy often starts with appropriately substituted benzene (B151609) derivatives. For instance, a substituted phenylhydrazine (B124118) can be a precursor, leading to the indole structure via a cyclization reaction. Another key disconnection involves introducing the cyano group at the C3 position of a pre-formed 5-aminoindole (B14826) scaffold. This can be achieved through various cyanating agents.

Key precursors for the synthesis of this compound and its derivatives include:

Substituted phenylhydrazines (e.g., 4-aminophenylhydrazine)

Substituted anilines (e.g., 4-nitroaniline (B120555) which can be reduced to the corresponding amine)

5-aminoindole

Indole-3-carboxaldehyde (B46971) derivatives orgsyn.org

Classical Synthetic Approaches

Several classical indole syntheses have been adapted for the preparation of this compound and its derivatives.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, a venerable method discovered by Emil Fischer in 1883, is a cornerstone for indole ring formation. wikipedia.orgbyjus.comchemicalbook.com This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a 4-aminophenylhydrazine derivative with a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring, along with the 3-carbonitrile group or a precursor to it. The reaction is catalyzed by Brønsted acids like HCl and H2SO4, or Lewis acids such as zinc chloride. wikipedia.org The mechanism proceeds through a phenylhydrazone intermediate, which tautomerizes to an enamine. wikipedia.orgbyjus.com A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.orgmdpi.com The choice of ketone can lead to different substitution patterns, and unsymmetrical ketones may yield regioisomeric products. byjus.com

Bartoli Indole Synthesis Applications

The Bartoli indole synthesis provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. chemicalbook.comwikipedia.org While primarily used for 7-substituted indoles, its principles can be considered for accessing other substituted indoles. wikipedia.orgbhu.ac.in The reaction requires three equivalents of the Grignard reagent and is often more successful with sterically bulky ortho substituents. wikipedia.org The mechanism involves the addition of the Grignard reagent to the nitro group, followed by decomposition to a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, and a wikipedia.orgwikipedia.org-sigmatropic rearrangement ensues. wikipedia.orgyoutube.com Cyclization and subsequent workup yield the indole. wikipedia.org A modification of this method could potentially be explored for the synthesis of 5-aminoindole derivatives by starting with a suitably substituted nitroarene.

Nenitzescu Indole Synthesis Relevance

The Nenitzescu indole synthesis is a powerful method for producing 5-hydroxyindole (B134679) derivatives from the reaction of benzoquinones with β-aminocrotonic esters. wikipedia.orgsynarchive.comnumberanalytics.com This reaction, first reported by Costin Nenițescu in 1929, proceeds via a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org While this method directly yields 5-hydroxyindoles, its relevance to 5-aminoindoles lies in the potential for subsequent conversion of the hydroxyl group to an amino group. The reaction is typically performed in polar solvents and can be adapted for large-scale synthesis. wikipedia.org

Bischler Indole Synthesis Considerations

The Bischler-Möhlau indole synthesis involves the reaction of an α-bromo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole. wikipedia.org This classical method has been noted for its harsh conditions and sometimes unpredictable yields. wikipedia.org However, modern modifications have been developed to improve its utility. researchgate.net The mechanism involves the initial formation of an α-anilinoacetophenone intermediate, which then undergoes electrophilic cyclization and aromatization to give the indole product. wikipedia.org For the synthesis of this compound, one would need to start with a appropriately substituted aniline, such as p-phenylenediamine, and a carbonyl compound that could lead to the desired 3-carbonitrile functionality.

Modern and Green Chemistry Methodologies

Multicomponent Reactions (MCRs) for Indole-Carbonitrile Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. dergipark.org.tr

One-Pot Synthetic Strategies

One-pot syntheses of indole derivatives, including those with carbonitrile functionalities, are particularly advantageous as they minimize purification steps and reduce solvent waste. For instance, a one-pot, three-component reaction involving indole, an aldehyde, and malononitrile (B47326) can be catalyzed by various catalysts to produce 3-substituted indole derivatives. dergipark.org.trresearchgate.net Similarly, the synthesis of 6-indolylpyridine-3-carbonitrile derivatives has been achieved through a one-pot multicomponent reaction of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate. nih.gov Another notable example is the synthesis of indole–pyrrole (B145914) hybrids through a chemoselective one-pot [3 + 2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes. nih.gov

The following table summarizes various one-pot synthetic strategies for indole-carbonitrile scaffolds:

| Starting Materials | Catalyst/Reagent | Product | Reference |

| Indole, Aldehyde, Malononitrile | L-proline | 3-Substituted indole | researchgate.net |

| 3-Acetylindole, Aromatic aldehyde, Ethyl cyanoacetate, Ammonium acetate | Piperidine | 6-Indolylpyridine-3-carbonitrile | nih.gov |

| 3-Cyanoacetyl indoles, 1,2-Diaza-1,3-dienes | - | Indole–pyrrole hybrid | nih.gov |

| Phthalic acid, Hydrazine hydrate, Indole-3-carboxaldehydes, Malononitrile/ethyl cyanoacetate | Et3N in Glycerol | 3-amino-1-(5-nitro-1H-indol-2-yl)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitriles | researchgate.net |

Catalyst-Free and Green Solvent Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes the use of green solvents like water and ethanol (B145695), as well as catalyst-free reaction conditions. researchgate.net For example, the synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles has been achieved through a catalyst-free, one-pot, three-component reaction in a mixture of water and ethanol at room temperature. researchgate.net Microwave-assisted synthesis has also been highlighted as a green and efficient method for preparing indole derivatives, often leading to shorter reaction times and higher yields. tandfonline.com The use of magnetic nanoparticles as recyclable catalysts further contributes to the green credentials of these synthetic routes. researchgate.net

Regioselective Synthesis of Functionalized Indoles

The regioselective functionalization of the indole ring is a critical aspect of indole chemistry, as the biological activity of indole derivatives is often highly dependent on the position of substituents. thieme-connect.comthieme-connect.com While electrophilic substitution typically occurs at the C3 position, methods have been developed to achieve functionalization at other positions, including C2, C6, and C7. thieme-connect.comthieme-connect.comrsc.orgacs.org

Directing groups can be employed to achieve high regioselectivity. For example, an N-benzoyl directing group can facilitate the Ru(II)-catalyzed alkenylation of indole at the C2-position. acs.org Recent advancements have also focused on C-H activation/functionalization as a powerful strategy for the regioselective synthesis of substituted indoles. thieme-connect.comthieme-connect.com This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to the desired products. thieme-connect.comthieme-connect.com

The following table provides examples of regioselective synthesis methods for functionalized indoles:

| Position of Functionalization | Method | Catalyst/Reagent | Reference |

| C2 | Alkenylation | Ru(II) with N-benzoyl directing group | acs.org |

| C6 | Alkylation | Imino exchange and phosphorus ylide addition | - |

| C2 and C3 | Annulation | Electrooxidative [3+2] annulation | - |

Specific Functionalization Strategies at the Amino and Nitrile Positions

The amino and nitrile groups of this compound are key handles for further molecular elaboration, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The amino group at the C5 position can undergo various transformations. For instance, the reduction of a nitro group at the C5 position is a common method to introduce the amine functionality. d-nb.info This amino group can then be further functionalized, for example, through acylation or alkylation, to introduce new substituents.

The nitrile group at the C3 position can also be a versatile functional group. It can be incorporated into the indole scaffold through various methods, including the use of cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or zinc cyanide. mdpi.com The nitrile group itself can participate in further reactions, such as cycloadditions, to form fused heterocyclic systems. For example, a three-component reaction involving an indole, an aldehyde, and malononitrile directly introduces the cyano group at the C3-position of the newly formed substituted indole. researchgate.net

Purification and Isolation Techniques in Synthesis

The purification and isolation of the target compound are crucial final steps in any synthetic procedure. For indole derivatives, including this compound, common techniques include column chromatography, recrystallization, and filtration.

Column chromatography is a widely used method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent system, such as a mixture of n-hexane and ethyl acetate, is critical for achieving good separation. dergipark.org.tr In some cases, the product precipitates out of the reaction mixture and can be isolated by simple filtration, followed by washing with a suitable solvent like ethanol. dergipark.org.tr For solid products, recrystallization is often employed to obtain a highly pure crystalline material. The melting point of the purified product is a key physical property used to assess its purity. rsc.org Spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR are then used to confirm the structure of the isolated compound. mdpi.comrsc.org

Reactivity and Derivatization Strategies of 5 Amino 1h Indole 3 Carbonitrile

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions on the indole nucleus with the highest electron density are generally C3, followed by C2, C5, and C7. However, the presence of substituents can significantly influence the regioselectivity of these reactions.

In 5-amino-1H-indole-3-carbonitrile, the amino group at the C5 position is an electron-donating group, which enhances the nucleophilicity of the indole ring, particularly at the adjacent C4 and C6 positions. Conversely, the nitrile group at C3 is an electron-withdrawing group. Density functional theory (DFT) calculations have suggested that the amino group at C5 deactivates the C3 position, which is typically the most reactive site in unsubstituted indoles. This deactivation, coupled with the directing effect of the amino group, can favor electrophilic substitution at other positions. For instance, in Friedel-Crafts acylation reactions, the attack is directed to the C7 position. This regioselectivity is crucial for avoiding the formation of isomeric byproducts.

Nucleophilic Reactions at the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.orglibretexts.org This reactivity allows for the conversion of the nitrile group into various other functional groups.

The nitrile group is generally robust and not readily metabolized unless activated by adjacent electron-withdrawing groups. nih.gov Common reactions of nitriles include hydrolysis, reduction, and reaction with organometallic reagents. libretexts.orgchemistrysteps.com

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.orgopenstax.org This reaction proceeds through an amide intermediate. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Milder reducing agents can lead to the formation of aldehydes. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.com

The following table summarizes the outcomes of various nucleophilic reactions at the nitrile functionality:

| Reaction Type | Reagent(s) | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Primary Amine |

| Grignard Reaction | RMgX, then H₃O⁺ | Ketone |

Reactions Involving the Amino Group

The amino group at the C5 position is nucleophilic and can participate in a variety of reactions typical of primary aromatic amines. These reactions are essential for introducing further diversity into the molecular structure.

Common reactions of the amino group include acylation, alkylation, and diazotization. For instance, acylation can be achieved by reacting the aminoindole with acid chlorides or anhydrides. It is important to note that substituted 5-aminoindole (B14826) derivatives can be susceptible to air oxidation. d-nb.info The amino group can also react with aldehydes to form imines, which can then undergo further transformations. libretexts.org

Cyclization and Annulation Reactions to Form Fused Heterocycles

The bifunctional nature of this compound, with its reactive amino and nitrile groups, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the amino group and a group derived from the nitrile functionality, or the amino group and a neighboring position on the indole ring.

Pyrrolo[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant biological activity. nih.gov The synthesis of these systems can be achieved from this compound derivatives. For example, the amino group can react with a suitable three-carbon electrophile to construct the pyrimidine (B1678525) ring fused to the pyrrole (B145914) ring of the indole nucleus. The general strategy often involves the condensation of a 6-aminopyrimidine derivative with a molecule that provides the necessary atoms to form the fused pyrrole ring. google.com

The synthesis of pyrano[2,3-d]thiazole derivatives can be accomplished through multi-component reactions. researchgate.net While not directly starting from this compound, analogous strategies involving related building blocks highlight the potential for this compound in similar syntheses. For instance, the reaction of thiazolidinone derivatives with benzylidenemalononitriles in the presence of a base can lead to the formation of pyrano[2,3-d]thiazoles. researchgate.net This suggests that a suitably functionalized derivative of this compound could potentially undergo similar cyclization reactions.

Spectroscopic and Structural Elucidation of 5 Amino 1h Indole 3 Carbonitrile and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional spectra, an unambiguous assignment of all proton and carbon signals can be achieved.

The 1H NMR spectrum provides information on the chemical environment of each proton in the molecule. The position of a signal (chemical shift, δ) is influenced by the electron density around the nucleus. Electron-donating groups (like -NH₂) cause upfield shifts (to lower ppm), while electron-withdrawing groups (like -CN) cause downfield shifts (to higher ppm). oregonstate.edu

For 5-amino-1H-indole-3-carbonitrile, the protons on the aromatic ring system are expected to resonate in the range of δ 6.5-8.0 ppm. inflibnet.ac.in The indole (B1671886) N-H proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm) due to its acidic nature and participation in hydrogen bonding. The protons of the amino group (-NH₂) also give rise to a broad signal, typically in the range of δ 3.0-5.0 ppm.

The electron-donating amino group at the C-5 position increases the electron density on the benzene (B151609) portion of the indole ring, particularly at the ortho (C-4, C-6) and para (C-2, not applicable here) positions. Conversely, the electron-withdrawing nitrile group at the C-3 position deshields nearby protons, especially at C-2 and C-4. The resulting spectrum is a balance of these opposing effects.

Based on data from related indole structures, the predicted chemical shifts for this compound are summarized in the table below.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-1 (N-H) | ~11.5 | Broad Singlet | Position is solvent and concentration dependent. |

| H-2 | ~8.2 | Singlet | Deshielded by the adjacent nitrile group and nitrogen atom. |

| H-4 | ~7.5 | Doublet | Influenced by the C-5 amino group and C-3 nitrile group. |

| H-6 | ~6.8 | Doublet of Doublets | Shielded by the ortho amino group. |

| H-7 | ~7.2 | Doublet | Influenced by the meta amino group. |

In 13C NMR spectroscopy, the chemical shift range is much broader than in 1H NMR, typically spanning 0-220 ppm. oregonstate.edu This wide range usually allows for the resolution of a distinct signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment and hybridization of the carbon atoms. libretexts.org

For this compound, the carbon atoms of the indole ring are expected between δ 100 and 140 ppm. The carbon of the nitrile group (-C≡N) has a characteristic chemical shift in the range of δ 115-125 ppm. compoundchem.comwisc.edu The quaternary carbons (C-3, C-3a, C-5, C-7a), which are not directly bonded to any protons, often show weaker signals. oregonstate.edu The C-5 carbon, being attached to the electron-donating amino group, will be significantly shielded compared to its position in unsubstituted indole, while carbons near the nitrile group (C-2, C-3, C-3a) will be deshielded.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | ~130 | Deshielded by adjacent nitrogen and C-3 nitrile group. |

| C-3 | ~98 | Quaternary carbon, significantly shielded by resonance effects despite the attached nitrile group. |

| C-3a | ~128 | Quaternary carbon at the ring junction. |

| C-4 | ~115 | Shielded by the adjacent C-5 amino group. |

| C-5 | ~145 | Quaternary carbon, deshielded due to direct attachment of the nitrogen atom of the amino group. |

| C-6 | ~112 | Shielded by the ortho amino group. |

| C-7 | ~120 | Less affected by the C-5 substituent. |

| C-7a | ~135 | Quaternary carbon at the ring junction. |

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks between H-4 and H-6 (a weak four-bond coupling may be visible), and between H-6 and H-7, confirming their connectivity in the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). creative-biostructure.com It is invaluable for definitively assigning the signals of protonated carbons. For instance, the proton signal at ~8.2 ppm (H-2) would show a cross-peak to the carbon signal at ~130 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation, as it reveals correlations between protons and carbons over two to four bonds. sdsu.educreative-biostructure.com This allows for the mapping of the entire carbon skeleton, including quaternary carbons. Key expected HMBC correlations for this compound would include:

H-2 correlating to C-3, C-3a, and C-7a.

H-4 correlating to C-3, C-5, C-6, and C-7a.

H-1 (NH) correlating to C-2, C-3a, and C-7a.

The correlation from H-2 and H-4 to the nitrile carbon (C-CN) would be definitive proof of its location at C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. slideshare.net It is useful for confirming stereochemistry and spatial relationships. For this planar molecule, NOESY would show correlations between adjacent protons, such as between H-2 and H-1(NH), and between H-4 and the NH₂ protons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample. Specific functional groups have characteristic absorption or scattering frequencies, making it a powerful tool for functional group identification. upi.edu

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states.

For this compound, the spectrum is expected to be rich with information. The N-H stretching vibrations are particularly diagnostic. The indole N-H stretch typically appears as a sharp peak around 3400-3500 cm⁻¹. researchgate.net The amino group (-NH₂) will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching modes. Hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers. upi.edu

The most characteristic feature for this molecule is the C≡N stretch of the nitrile group, which gives a strong, sharp absorption band in the region of 2200-2260 cm⁻¹. The presence of this band is a clear indicator of the nitrile functionality. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching modes appear in the 1450-1600 cm⁻¹ region.

Interactive Table 3: Predicted FT-IR Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3450 | Medium-Sharp | Indole N-H Stretch |

| ~3400, ~3300 | Medium | Asymmetric & Symmetric NH₂ Stretch |

| >3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2225 | Strong, Sharp | C≡N Nitrile Stretch |

| ~1620 | Strong | N-H Bending (Scissoring) |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C Ring Stretching |

FT-Raman spectroscopy is a complementary technique to FT-IR. While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. Symmetrical, non-polar bonds often produce strong Raman signals.

For this compound, the C≡N stretch is expected to be a very strong and sharp band in the Raman spectrum, often more intense than in the IR spectrum. nih.gov The symmetric vibrations of the aromatic rings are also typically strong in Raman. The N-H and O-H stretching vibrations, which are prominent in IR, are generally weak in Raman spectra. A combined analysis of both FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. tsijournals.comresearchgate.net

Interactive Table 4: Predicted FT-Raman Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| >3000 | Medium | Aromatic C-H Stretch |

| ~2225 | Very Strong, Sharp | C≡N Nitrile Stretch |

| ~1580 | Strong | Aromatic C=C Ring Stretching |

| ~1293 | Strong | C-N Stretching researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable insights into the electronic transitions within a molecule. For indole derivatives, the absorption spectra are influenced by the nature and position of substituents on the indole ring.

The UV-Vis spectrum of a synthesized spiropyran containing an electron-withdrawing carboxyl group, an analogue of this compound, displays a sharp absorption peak in the range of 250–350 nm, with a maximum absorption at approximately 300 nm. mdpi.com This compound also exhibits fluorescence emission at around 360 nm. mdpi.com The electronic properties of such compounds, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be investigated using techniques like time-dependent density functional theory (TD-DFT). nih.gov For instance, in a study of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, HOMO-LUMO calculations indicated that charge transfer occurs within the molecule. nih.gov

In the gas phase, the absorption spectra of indole and 5-hydroxyindole (B134679) have been studied, showing that the substitution of a hydroxyl group at the 5-position leads to a broadening and red-shifting of the absorption bands compared to unsubstituted indole. researchgate.net The electronic properties of 1-methylindole (B147185) have also been explored using UV-Vis spectroscopy, with experimental measurements recorded in the 200–400 nm range in water and ethanol (B145695) solvents. researchgate.net

Interactive Table: UV-Vis Absorption Data for Indole Analogues.

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Spiropyran with carboxyl group | Various | ~300 | mdpi.com |

| 5-hydroxyindole | Gas Phase | Not specified | researchgate.net |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound, the molecular weight is 157.17 g/mol , corresponding to the molecular formula C₉H₇N₃. sigmaaldrich.com

In the analysis of various indole derivatives, mass spectrometry is routinely used to confirm the identity of the synthesized products. For example, in the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, the mass spectra of the products were recorded to verify their structures. mdpi.com Similarly, the NIST WebBook provides mass spectrum data for 1H-indole-3-carboxaldehyde, a related compound, showing its molecular weight to be 145.1580 g/mol . nist.gov

The molecular formula of 5-amino-1H-indole-3-carboxamide is C9H9N3O, with a molecular weight of 175.19 g/mol and an exact mass of 175.074561919 Da. nih.gov Another analogue, 6-amino-1H-indole-3-carbonitrile, has the molecular formula C9H7N3 and a formula weight of 157.18. achemblock.com

Interactive Table: Molecular Formula and Weight Data for Indole Analogues.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

|---|---|---|---|

| This compound | C₉H₇N₃ | 157.17 | sigmaaldrich.com |

| 1H-indole-3-carboxaldehyde | C₉H₇NO | 145.1580 | nist.gov |

| 5-amino-1H-indole-3-carboxamide | C₉H₉N₃O | 175.19 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile, an analogue containing a pyrazole (B372694) ring, has been determined. nih.gov The compound crystallizes in the orthorhombic system, and its structure is stabilized by N—H···N hydrogen bonds, which link the molecules into chains. nih.gov

In another study, the structures of 4-amino-5-indolyl-1,2,4-triazole-3-thione and its derivative, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, were confirmed by X-ray single crystal diffraction analysis. mdpi.com The former crystallized in the monoclinic system, while the latter adopted a triclinic crystal system. mdpi.com The analysis of new Schiff bases based on a 4-amino-5-indol-2-yl-1,2,4-triazole-3-thione hybrid also utilized single crystal X-ray diffraction to elucidate their structures. mdpi.com

The combination of X-ray crystallography and solid-state NMR spectroscopy has proven powerful for defining chemically detailed three-dimensional structures, as demonstrated in the study of the indoline (B122111) quinonoid intermediate in tryptophan synthase. researchgate.net

Interactive Table: Crystallographic Data for Indole Analogues.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 5-amino-3-anilino-1H-pyrazole-4-carbonitrile | Orthorhombic | Not specified | N—H···N hydrogen bonds | nih.gov |

| 4-amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | Not specified | mdpi.com |

Computational and Theoretical Investigations of 5 Amino 1h Indole 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.netmdpi.com For indole (B1671886) derivatives, DFT has been widely applied to calculate equilibrium geometries, vibrational frequencies, and electronic properties, often showing excellent agreement with experimental data. researchgate.net Methods like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly employed for these calculations. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-amino-1H-indole-3-carbonitrile, the primary focus of conformational analysis involves the orientation of the amino (-NH₂) group relative to the indole ring. nih.govresearchgate.net The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's structure.

The optimized geometry is influenced by the electronic effects of its substituent groups. The amino group at the C5 position acts as an electron-donating group, while the nitrile group at the C3 position is electron-withdrawing. These opposing effects influence the bond lengths within the aromatic system. DFT calculations provide precise values for these geometric parameters, which are essential for understanding the molecule's stability and reactivity. researchgate.net

| Parameter | Predicted Value | Parameter | Predicted Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C2-C3 | 1.38 | C2-C3-C9 | 108.5 |

| C3-C(Nitrile) | 1.43 | C4-C5-C6 | 119.8 |

| C(Nitrile)≡N | 1.16 | C4-C5-N(Amino) | 120.5 |

| C4-C5 | 1.40 | C3-C(Nitrile)≡N | 178.9 |

| C5-C6 | 1.39 | H-N-H (Amino) | 115.0 |

| C5-N(Amino) | 1.37 |

Electronic Structure and Molecular Orbitals (HOMO/LUMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily over the electron-rich indole ring and the electron-donating amino group. Conversely, the LUMO is anticipated to be distributed over the indole ring and significantly influenced by the electron-withdrawing nitrile group. This distribution facilitates intramolecular charge transfer upon electronic excitation. chemrxiv.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.45 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Red and yellow regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack. nih.gov

In this compound, the most negative potential (red) is expected around the nitrogen atom of the nitrile group and the nitrogen of the amino group, making these sites nucleophilic. The hydrogen atoms of the amino group and the indole N-H group are expected to be regions of positive potential (blue), rendering them susceptible to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and charge transfer (ICT) by examining interactions between filled donor orbitals and empty acceptor orbitals. uni-muenchen.dedergipark.org.tr The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization from a donor to an acceptor orbital. uni-muenchen.de

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N-amino) | π* (C4-C5) | 45.8 |

| LP (N-indole) | π* (C2-C3) | 35.2 |

| π (C8-C9) | π* (C3-C(Nitrile)) | 22.5 |

| π (C2-C3) | π* (C(Nitrile)≡N) | 15.1 |

Vibrational Frequency Calculations and Spectral Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net DFT methods can accurately predict the vibrational modes of a molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

For this compound, key characteristic vibrations include the nitrile (C≡N) stretching mode, typically found in the 2220-2260 cm⁻¹ region. nih.gov Other important bands are the symmetric and asymmetric N-H stretching vibrations of the amino group (3300-3500 cm⁻¹) and the indole N-H stretching vibration (around 3400-3500 cm⁻¹). researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch (Amino) | 3505 | ~3500 |

| N-H Symmetric Stretch (Amino) | 3410 | ~3400 |

| N-H Stretch (Indole) | 3450 | ~3480 |

| C≡N Stretch (Nitrile) | 2245 | 2220 - 2260 |

| N-H Bend (Amino) | 1625 | 1590 - 1650 |

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. frontiersin.org In drug discovery and molecular biology, MD simulations are crucial for understanding how a ligand, such as this compound, interacts with a biological target like a protein or enzyme. nih.gov These simulations provide detailed insights into the stability of the ligand-receptor complex, the specific interactions that maintain binding, and the conformational changes that may occur. frontiersin.orgnih.gov

An MD simulation would typically follow these steps:

Docking: The ligand is first placed into the binding site of the receptor using molecular docking software.

System Setup: The complex is solvated in a water box with ions to mimic physiological conditions.

Simulation: The system's trajectory is calculated by integrating Newton's laws of motion, allowing the atoms to move and interact over a set period (e.g., nanoseconds).

Key metrics are analyzed from the simulation trajectory, including the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. nih.gov An analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces reveals the key residues responsible for binding affinity and specificity. frontiersin.org The Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding. frontiersin.org For this compound, the amino group and indole N-H are potent hydrogen bond donors, and the nitrile nitrogen is a hydrogen bond acceptor, all of which would likely form stable interactions within a receptor's binding pocket.

| Analysis Metric | Description | Typical Finding |

|---|---|---|

| RMSD | Measures the average deviation of atomic positions, indicating structural stability. | Low, stable RMSD values (< 2-3 Å) suggest a stable binding pose. frontiersin.org |

| Hydrogen Bond Analysis | Tracks the formation and duration of hydrogen bonds between ligand and receptor. | High-occupancy H-bonds with key residues (e.g., Asp, Gln, Arg) confirm important interactions. frontiersin.org |

| RMSF | Measures the fluctuation of individual residues, indicating flexibility. | Reduced fluctuation in binding site loops can indicate ligand-induced stabilization. |

| Binding Free Energy (MM/GBSA) | Estimates the binding affinity of the ligand to the receptor. | A negative free energy value (e.g., -30 kcal/mol) indicates favorable binding. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Detailed in silico ADME prediction studies specifically for this compound are not extensively available in peer-reviewed literature. This is likely because the compound is often utilized as a precursor or intermediate in the synthesis of more complex molecules. However, general predictions can be inferred from its structural features.

The presence of both amino and cyano groups, along with the indole scaffold, suggests a molecule with moderate polarity. This characteristic is crucial for both aqueous solubility and membrane permeability, two key factors in oral absorption. The amino group can act as a hydrogen bond donor, while the nitrogen in the indole ring and the nitrile group can act as hydrogen bond acceptors, influencing its interactions with biological macromolecules and its solubility.

For more complex derivatives synthesized from this compound, such as N-(1-alkyl-3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-6-carboxamide, in silico studies have indicated favorable pharmacokinetic properties and low toxicity parameters. While these predictions are for derivative compounds, they suggest that the core structure of this compound provides a promising foundation for developing drug candidates with good ADME profiles.

A comprehensive in silico ADME analysis of this compound would typically involve the use of various computational models to predict parameters such as:

Human Intestinal Absorption (HIA): To estimate the extent of absorption from the gastrointestinal tract.

Blood-Brain Barrier (BBB) Penetration: To predict its ability to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: To assess the potential for drug-drug interactions.

Plasma Protein Binding (PPB): To determine the extent to which it binds to proteins in the blood.

Hepatotoxicity: To predict potential liver toxicity.

Without specific studies on this compound, a definitive ADME profile cannot be constructed.

Drug-Likeness and Pharmacokinetic Profiling

The drug-likeness of a molecule is an assessment of its structural properties against those of known drugs. A common tool for this evaluation is Lipinski's Rule of Five, which predicts if a compound is likely to have good oral bioavailability. The rule states that a drug is more likely to be orally absorbed if it has:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (log P) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

Based on available physicochemical data for this compound, we can assess its compliance with Lipinski's Rule of Five.

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 171.18 g/mol | Yes (< 500) |

| log P (predicted) | 1.8 | Yes (< 5) |

| Hydrogen Bond Donors | 2 (amino group and indole NH) | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 (amino nitrogen, indole nitrogen, nitrile nitrogen) | Yes (< 10) |

| Molar Refractivity | 50.18 cm³ | N/A |

| Topological Polar Surface Area (TPSA) | 79.1 Ų | N/A |

As indicated in the table, this compound adheres to all the criteria of Lipinski's Rule of Five, suggesting that it possesses drug-like properties and has a higher probability of good oral bioavailability. Its moderate Topological Polar Surface Area (TPSA) further supports the potential for good cell membrane permeability.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These studies are essential for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

There are no specific QSAR studies published that focus solely on this compound as the primary subject. QSAR analyses are typically performed on a series of related compounds to derive a predictive model. While this compound has been used as a building block in the synthesis of various biologically active molecules, the resulting QSAR models are centered on the final, more complex derivatives.

For instance, derivatives of this compound have been synthesized and evaluated as inhibitors of various enzymes. In such studies, a QSAR model would be developed to understand how different substitutions on the indole ring or modifications to the amino and cyano groups affect the inhibitory activity. These models help in identifying the key structural features responsible for the biological effect.

A hypothetical QSAR study involving this compound as a scaffold would involve synthesizing a library of analogues with variations at different positions of the indole ring and the amino group. The biological activity of these compounds would then be determined, and a mathematical model would be built to relate the structural descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed activity. Such a study would provide valuable insights for the rational design of more potent and selective agents based on the this compound scaffold.

Biological Activity and Mechanistic Insights of 5 Amino 1h Indole 3 Carbonitrile Derivatives

Biological Significance of the Indole (B1671886) Scaffold in Bioactive Molecules

The indole nucleus is a fundamental structural motif found in a vast array of natural and synthetic compounds that exhibit significant biological activity. nih.govrjpn.org This heterocyclic scaffold, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged structure in medicinal chemistry due to its ability to mimic the structure of peptides and bind to various receptors and enzymes with high affinity. nih.govijpsr.com Its planar nature and the presence of a hydrogen bond donor in the pyrrole ring contribute to its versatile binding capabilities. mdpi.com

Indole derivatives are integral to numerous biological processes. The essential amino acid tryptophan, for instance, contains an indole ring and serves as a precursor for the neurotransmitter serotonin (B10506) and other important metabolites. nih.gov The structural versatility of the indole scaffold allows for the introduction of various substituents, which can significantly modify the biological activity of the resulting compounds. mdpi.com This has led to the development of a wide range of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. rjpn.orgmdpi.com The ability of indole-based compounds to target a multitude of biological pathways underscores their immense potential in the discovery of novel therapeutics for pressing healthcare challenges. mdpi.com

Enzyme Inhibition Studies

Derivatives of 5-amino-1H-indole-3-carbonitrile have been investigated for their potential to inhibit various enzymes implicated in disease pathogenesis.

Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Elevated levels of uric acid can lead to hyperuricemia and gout. nih.gov Consequently, XO has become a significant therapeutic target for the management of these conditions. nih.gov

Researchers have designed and synthesized novel non-purine XO inhibitors based on the 1H-indole-3-carbonitrile scaffold. nih.gov By linking a pyrimidinone fragment to a 3-cyano-1H-indole moiety, potent XO inhibitors have been developed. Structure-activity relationship (SAR) studies revealed that the introduction of hydrophobic groups at the N-1 position of the indole ring was crucial for enhancing the inhibitory potency against XO. nih.gov

One study reported a series of N-(1-alkyl-3-cyano-1H-indol-5-yl) heterocyclic aromatic amides as XO inhibitors. The optimized compound, a6 , demonstrated a significantly improved inhibitory potency compared to the initial lead compound. nih.gov Molecular docking and dynamics studies suggested that the cyano group of these inhibitors forms a stable hydrogen bond with the Asn768 residue in the active site of XO. nih.gov

Another series of compounds, 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles, also yielded potent XO inhibitors. nih.gov Enzyme kinetics studies indicated that the most promising compounds from these series, 13g and 25c , act as mixed-type inhibitors of XO. nih.gov These findings highlight the potential of this compound derivatives as effective agents for the treatment of hyperuricemia and gout. nih.gov

Table 1: Xanthine Oxidase (XO) Inhibition by Indole-3-carbonitrile Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 13g | 0.16 | Mixed-type | nih.gov |

| 25c | 0.085 | Mixed-type | nih.gov |

| a6 | 0.018 | Not specified | nih.gov |

| Allopurinol | 8.37 | Competitive | nih.govnih.gov |

| Topiroxostat | 0.013 | Not specified | nih.gov |

The Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are crucial for the regulation of synaptic strength and plasticity in the nervous system. nih.gov Dysregulation of TRK signaling, often due to NTRK gene fusions, is implicated in the initiation and progression of various cancers, making TRK a promising therapeutic target. nih.govnih.gov

A highly potent TRK inhibitor, C11 , based on the 1H-indole-3-carbonitrile scaffold, was developed through bioisosteric replacement and computer-aided drug design strategies. nih.gov Compound C11 exhibited significant antiproliferative effects against cancer cell lines dependent on TRK signaling. nih.gov

Mechanistic studies revealed that C11 induces cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK. nih.gov Further in vitro assays demonstrated that C11 possesses excellent stability in plasma and moderate stability in liver microsomes. nih.gov These promising results identify C11 as a lead compound for the further development of novel TRK inhibitors for cancer therapy. nih.gov

The versatility of the indole-3-carbonitrile scaffold extends to the inhibition of other key enzymes. One such target is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in the pathophysiology of Down syndrome and Alzheimer's disease. researchgate.net

Starting from a known selective DYRK1A inhibitor, researchers used a fragment-based drug design approach to develop smaller and less lipophilic inhibitors. researchgate.net This led to the identification of 7-chloro-1H-indole-3-carbonitrile as a suitable fragment template. researchgate.net By modifying this fragment, a series of indole-3-carbonitriles were designed, synthesized, and evaluated. In vitro assays identified novel inhibitors with double-digit nanomolar potency against DYRK1A and submicromolar activity in cell culture models. researchgate.net

Receptor Modulation and Agonist/Antagonist Activities

Derivatives of this compound have also been explored for their ability to modulate the activity of specific receptors, demonstrating their potential as agonists or antagonists.

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor that acts as an autoreceptor and heteroreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters. nih.govmdpi.com This regulatory role makes the H3R a potential therapeutic target for a variety of neurological and psychiatric disorders, including obesity, cognitive impairments, and sleep disorders. nih.govgoogle.com

Novel indole derivatives, including those based on the 5-aminoindole (B14826) structure, have been developed as H3R ligands. google.com These compounds, acting as antagonists or inverse agonists, can modulate histamine levels and the release of other neurotransmitters in the brain. google.com The development of such ligands has been facilitated by the cloning of the H3R gene, which has allowed for a better understanding of its structure and function, including its high constitutive activity. nih.gov The therapeutic potential of modulating the H3R is underscored by the clinical success of pitolisant, an H3R inverse agonist. nih.gov

Other Receptor Systems

Derivatives of this compound have demonstrated interactions with a variety of receptor systems beyond those typically associated with anticancer activity. For instance, certain Schiff base derivatives of 5-amino-1H-indole have been synthesized and shown to possess anticonvulsant properties.

Antiproliferative and Apoptotic Mechanisms in Cancer Biology.

The this compound scaffold is a key component in the development of novel anticancer agents. Derivatives have shown considerable antiproliferative effects against various cancer cell lines through mechanisms that include halting the cell cycle and inducing programmed cell death.

Cell Cycle Arrest Induction.

A primary mechanism of the anticancer action of this compound derivatives is the induction of cell cycle arrest. This intervention stops the proliferation of cancer cells at critical checkpoints in their division cycle.

Research has demonstrated that certain novel derivatives of this compound can induce G2/M phase cell cycle arrest in human breast cancer (MCF-7) and human cervical cancer (HeLa) cell lines. This arrest is characterized by a significant accumulation of cells in the G2/M phase, as observed through flow cytometry. The halt in the cell cycle is linked to a reduction in the expression of key regulatory proteins for this phase, such as cyclin-dependent kinase 1 (CDK1) and cyclin B1, which prevents the cells from proceeding into mitosis.

Apoptosis Pathway Activation.

In addition to inducing cell cycle arrest, derivatives of this compound are effective in triggering apoptosis, or programmed cell death, in cancer cells.

These compounds can initiate apoptosis through the intrinsic pathway, which involves the mitochondria. Treatment of cancer cells with these derivatives has been shown to decrease the mitochondrial membrane potential, a critical early step in this apoptotic process. This is often associated with an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2, leading to a higher Bax/Bcl-2 ratio. This imbalance facilitates the release of cytochrome c from the mitochondria. The released cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Inhibition of Cell Migration and Colony Formation.

Derivatives of this compound have also been found to inhibit cancer cell migration and the formation of colonies, which are crucial for tumor invasion and metastasis.

In vitro wound healing assays have demonstrated that these indole derivatives can significantly impede the migration of cancer cells. Furthermore, they have been shown to reduce the number and size of colonies formed by cancer cells, indicating a suppression of their long-term ability to proliferate.

Antimicrobial Activities.

The versatile this compound scaffold has also been utilized in the creation of new antimicrobial agents.

Antibacterial Efficacy.

Derivatives of this compound have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

For example, novel Schiff bases derived from this compound have been synthesized and tested against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Some of these derivatives showed potent antibacterial activity, with minimum inhibitory concentration (MIC) values that were comparable to the standard antibiotic, ciprofloxacin. Another study focused on new indole-based chalcones, which also demonstrated strong antibacterial properties, particularly against Gram-positive bacteria.

The following table presents data on the antibacterial activity of selected this compound derivatives.

Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Schiff base derivative 1 | Staphylococcus aureus | 8 |

| Schiff base derivative 1 | Bacillus subtilis | 16 |

| Schiff base derivative 2 | Escherichia coli | 16 |

| Schiff base derivative 2 | Pseudomonas aeruginosa | 32 |

| Indole-based chalcone (B49325) 1 | Staphylococcus aureus | 10 |

| Indole-based chalcone 1 | Bacillus subtilis | 12.5 |

| Indole-based chalcone 2 | Escherichia coli | 25 |

| Indole-based chalcone 2 | Pseudomonas aeruginosa | 50 |

Antifungal Efficacy

Derivatives of this compound have demonstrated notable antifungal activities. For instance, certain 5-(1H-indol-3-yl)oxazole-4-carbonitrile derivatives have been evaluated for their efficacy against a range of phytopathogenic fungi. nih.gov One particular derivative, 5-(1H-indol-3-yl)oxazole-4-carbonitrile (3a), exhibited significant growth inhibition of over 85% against Botrytis cinerea, Gibberella zeae, and Colletotrichum lagenarium. nih.gov This suggests a broad antifungal spectrum for this class of compounds.

In other studies, various indole derivatives have shown potent, broad-spectrum antifungal activities against several phytopathogenic fungi, in some cases exceeding the efficacy of commercial fungicides like hymexazole. researchgate.net For example, novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrated high antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. researchgate.net Specifically, compounds 6c, 6g, and 6i in this series inhibited Sclerotinia by 100% at a concentration of 50 mg/L. researchgate.net The mechanism of action for some antifungal indole derivatives has been suggested to involve the inhibition of enzymes crucial for fungal survival, such as 14α-lanosterol demethylase (CYP51). nih.gov

Table 1: Antifungal Activity of Selected Indole Derivatives

| Compound | Fungal Species | Inhibition/Activity | Reference |

| 5-(1H-indol-3-yl)oxazole-4-carbonitrile (3a) | Botrytis cinerea, Gibberella zeae, Colletotrichum lagenarium | >85% growth inhibition | nih.gov |

| Compound 6c, 6g, 6i | Sclerotinia sclerotiorum | 100% inhibition at 50 mg/L | researchgate.net |

Antiviral Properties

The indole scaffold, a key component of this compound, is recognized for its presence in a variety of bioactive compounds with antiviral properties. nih.gov Research has focused on developing indole-based derivatives as inhibitors of viral replication. For example, indole-based compounds have been investigated as CNS-active antivirals for treating neurotropic alphavirus infections. nih.gov Conformationally restricted analogues of lead compounds were synthesized to improve potency and selectivity, leading to the development of a three-dimensional pharmacophore for further drug design. nih.gov

In the context of HIV, indole-containing compounds have been designed to inhibit viral fusion by targeting the gp41 transmembrane glycoprotein. nih.gov Optimization of the basic indole scaffold led to the identification of potent inhibitors of HIV-1 entry. nih.gov Furthermore, a derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, demonstrated a significant antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.gov

Anti-inflammatory and Antioxidant Properties

Indole derivatives, including those related to this compound, have shown potential as anti-inflammatory and antioxidant agents. Indole-3-carbinol (B1674136), a phytochemical derived from cruciferous vegetables, has been shown to possess both anti-inflammatory and antioxidant effects. nih.gov In a study involving mouse glial cells subjected to oxidative-inflammatory damage, indole-3-carbinol reversed the increases in inflammatory markers such as interleukin 6 and tumor necrosis factor α, as well as markers of oxidative stress. nih.gov It also demonstrated protective effects in hypertensive rats by reducing inflammatory-oxidative markers. nih.gov The mechanism of these protective actions is thought to involve nitric oxide and heat shock protein 70. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, these studies provide insights into how modifications of the core structure influence biological activity.

The amino group at the 5-position of the indole ring is a key functional group that can significantly impact biological activity. In the development of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), modifications to the amino group of a 9H-pyrimido[4,5-b]indole scaffold were explored. The introduction of an amide bond to this part of the molecule was an effective strategy to improve metabolic stability. mdpi.com Specifically, the stereoconfiguration of substituents attached to the amino group had a strong influence on activity, with (R)-enantiomers showing nanomolar inhibitory potency against GSK-3β, while the (S)-configured counterparts showed a substantial loss in activity. mdpi.com

The nitrile group is an important pharmacophore that can enhance the biological activity of a molecule. rsc.org Its incorporation into drug candidates can lead to improved binding affinity, better pharmacokinetic profiles, and reduced drug resistance. rsc.orgnih.gov The nitrile group is a strong hydrogen bond acceptor and its linear geometry allows it to fit well into binding pockets. nih.govnih.gov In some cases, the nitrile can act as a bioisostere for other functional groups like halogens or carbonyls. nih.gov For example, in the design of HIV-1 fusion inhibitors, the nitrile group was found to have a polarizing influence similar to bromine but with greater hydrophilicity, allowing for better contact with amino acids in the binding site. nih.gov

Medicinal Chemistry and Drug Design Applications

5-amino-1H-indole-3-carbonitrile as a Privileged Scaffold for Drug Discovery

The indole (B1671886) scaffold is considered a "privileged structure" because its framework is a recurring feature in many ligands for diverse biological receptors. nih.govnih.govjocpr.commdpi.com This versatility stems from its unique physicochemical properties and its ability to form various interactions—such as hydrogen bonds and hydrophobic interactions—with the active sites of proteins. nih.govnih.gov The this compound derivative leverages this privileged core. The amino group at the 5-position and the carbonitrile (cyano) group at the 3-position provide reactive handles for synthetic modification, allowing chemists to systematically alter the molecule's properties to achieve desired biological activity. mdpi.com The electron-donating amino group can enhance reactivity, while the electron-withdrawing cyano group can stabilize certain interactions, making this scaffold a highly adaptable starting point for creating libraries of compounds aimed at various therapeutic targets.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to a biological target. mdpi.com These fragments are then grown or combined to produce a more potent lead compound. The this compound structure is well-suited for FBDD. Its relatively small size and the presence of functional groups for modification make it an ideal starting fragment. For instance, a 1H-isoindol-3-amine fragment, structurally related to the indole core, was successfully used in a crystallographic screening to identify inhibitors of the proprotein convertase furin, an enzyme involved in viral activation. nih.gov This demonstrates how indole-based fragments can serve as the initial building blocks in a fragment-to-lead development process.

Bioisosteric Replacements in Lead Optimization

Bioisosterism, the replacement of a chemical group with another that retains similar biological activity, is a key tactic in lead optimization to enhance a drug candidate's efficacy, selectivity, and pharmacokinetic profile. researchgate.netdocumentsdelivered.comsemanticscholar.org The indole nucleus and its substituents are frequently involved in bioisosteric replacement strategies. cambridgemedchemconsulting.com For example, in the development of inhibitors for xanthine (B1682287) oxidase, a target for treating gout, a bioisosteric replacement strategy was used to design novel 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles. researchgate.net In this case, the cyano group of the indole core was found to form crucial hydrogen bonds within the enzyme's active site, highlighting the importance of this functional group in molecular recognition. researchgate.net This strategic replacement of moieties allows for the fine-tuning of a lead compound to improve its drug-like properties. documentsdelivered.comsemanticscholar.org

Development of Novel Therapeutic Agents

The this compound scaffold has been instrumental in the development of a wide range of therapeutic agents targeting various diseases.

The indole scaffold is a cornerstone in the design of anticancer drugs. nih.govmdpi.com Many indole derivatives have been developed as potent inhibitors of key targets in cancer progression, such as protein kinases and histone deacetylases. nih.govnih.gov

Kinase Inhibitors : Tyrosine kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of many cancers. Derivatives of this compound have been explored as kinase inhibitors. For example, compounds based on a 5-chloro-indole scaffold have shown potent inhibitory activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRT790M, which is associated with resistance to some cancer therapies. mdpi.com In one study, a 5-chloro-indole derivative proved to be 1.2-fold more potent than the established drug erlotinib. mdpi.com

c-Myc G-Quadruplex Binders : The c-Myc oncogene is often overexpressed in cancer. Its promoter region can form a G-quadruplex DNA structure, which is a potential target for anticancer drugs. Pyrrolidine-substituted 5-nitroindole (B16589) compounds, which can be synthetically derived from 5-aminoindole (B14826) precursors, have been designed to bind to and stabilize the c-Myc G-quadruplex. d-nb.info This binding leads to the downregulation of c-Myc expression and induces cell cycle arrest in cancer cells. d-nb.info

| Compound Class | Target | Key Findings |

| 5-Chloro-indole-2-carboxylates | EGFRT790M, BRAFV600E | Potent inhibition of mutant kinases, with some compounds showing higher potency than erlotinib. mdpi.com |

| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-quadruplex | Downregulation of c-Myc expression and induction of cell-cycle arrest in cancer cells. d-nb.info |

Indole derivatives are a significant class of antiviral agents, with some compounds acting as broad-spectrum antivirals. jocpr.comnih.gov They can target various stages of the viral life cycle, including entry, replication, and proteolytic activation. nih.govnih.gov

Influenza and Hepatitis C Virus (HCV) : Derivatives of 5-hydroxy-1H-indole-3-carboxylic acid have demonstrated significant activity against influenza A virus. researchgate.net Some of these compounds showed higher efficacy than the approved drug Arbidol in animal models. researchgate.net Furthermore, indole derivatives have been investigated as inhibitors of HCV by targeting viral entry and replication. nih.govfrontiersin.org

SARS-CoV-2 : In the search for treatments for COVID-19, indole derivatives have been screened for their antiviral activity. A derivative of 5-methoxyindole-3-carboxylic acid was found to completely inhibit the replication of the SARS-CoV-2 virus in vitro at micromolar concentrations. actanaturae.ru

Furin Inhibitors : Some viruses, including certain strains of influenza A and respiratory syncytial virus (RSV), require cleavage by host proteases like furin to become active. Inhibitors derived from an aminoisoindole fragment, a close relative of the aminaindole scaffold, have been shown to efficiently block this viral activation and replication. nih.gov

| Compound Class | Target Virus/Protein | Key Findings |

| 5-Hydroxy-1H-indole-3-carboxylic acid esters | Influenza A (H3N2) | Suppressed virus replication at micromolar concentrations; higher efficacy than Arbidol in mouse models. researchgate.net |

| 5-Methoxyindole-3-carboxylic acid derivative | SARS-CoV-2 | Completely inhibited viral replication in vitro. actanaturae.ru |

| Aminoisoindole-derived inhibitors | Furin (host protease) | Efficiently inhibited activation and replication of RSV and influenza A virus. nih.gov |

The indole nucleus is found in several well-known anti-inflammatory drugs, and research continues to explore new indole derivatives for treating inflammatory conditions. researchgate.net These compounds often target enzymes and signaling pathways involved in the inflammatory response. nih.govnih.gov

Spleen Tyrosine Kinase (Syk) Inhibitors : Spleen tyrosine kinase (Syk) is a key mediator in the signaling pathways of immune cells and is a target for treating autoimmune and inflammatory diseases. nih.govnih.gov Fostamatinib, a licensed Syk inhibitor, demonstrates the therapeutic potential of targeting this kinase. nih.gov The this compound scaffold can be used to develop novel Syk inhibitors.

Janus Kinase (JAK) Inhibitors : The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines that drive inflammation. nih.gov JAK inhibitors have been approved for treating several immune-mediated diseases. nih.gov The development of selective JAK inhibitors is an active area of research, and indole-based scaffolds are valuable for creating new chemical entities that can modulate this pathway. For instance, various JAK inhibitors like tofacitinib (B832) and filgotinib (B607452) affect B cell differentiation and function, which are central to many inflammatory disorders. nih.govnih.gov

| Target | Therapeutic Area | Relevance of Indole Scaffold |

| Spleen Tyrosine Kinase (Syk) | Autoimmune Diseases, Inflammation | The aminaindole core can serve as a template for designing novel and selective Syk inhibitors. nih.govnih.gov |

| Janus Kinases (JAKs) | Immune-mediated Inflammatory Diseases | Indole-based structures are used to develop inhibitors that can modulate the JAK-STAT pathway and reduce inflammation. nih.govnih.gov |

Neurological Disorder Therapeutics

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets, including many implicated in neurological disorders. nih.gov While direct clinical applications of this compound in neurological conditions are not extensively documented in mainstream literature, the therapeutic potential of its derivatives is an active area of research. This interest is largely based on the versatile neuroprotective and neuromodulatory activities demonstrated by related indole compounds. nih.govnih.gov

Derivatives of the parent indole structure are known to exhibit neuroprotective effects by mitigating oxidative stress and inflammation, key pathological factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov For instance, Indole-3-propionic acid (IPA) has shown significant free radical-scavenging properties and the ability to protect neurons from amyloid-β-induced damage. nih.gov

Furthermore, the indole nucleus is a core component of inhibitors targeting various protein kinases, a class of enzymes that has become a major focus for therapeutic intervention in the central nervous system (CNS). nih.govnih.gov Dysregulation of kinase signaling is linked to the pathophysiology of numerous neurodegenerative diseases. nih.gov However, a significant challenge in developing such therapeutics is ensuring they can penetrate the blood-brain barrier (BBB). Many kinase inhibitors are substrates for efflux transporters like P-glycoprotein (P-gp), which actively removes them from the brain, limiting their therapeutic efficacy. nih.gov

The this compound scaffold, with its specific substitution pattern, offers a unique template for developing novel CNS-active agents. The amino group at the 5-position and the carbonitrile at the 3-position can be strategically modified to fine-tune the molecule's properties, including its ability to interact with specific neurological targets and its capacity to cross the BBB. Research into structurally related pyridine (B92270) carbonitriles has shown that an amino-indole moiety can be a key pharmacophore for potent and selective inhibition of kinases like PKCθ, which is involved in immune responses and could be a target for neuroinflammatory conditions. researchgate.net

Strategies for Improving Efficacy and Selectivity

To translate a promising chemical scaffold like this compound into a viable therapeutic agent, medicinal chemists employ a range of strategies to enhance its efficacy (potency against the intended target) and selectivity (minimal activity against other targets to reduce side effects).

Structure-Activity Relationship (SAR) Studies: A cornerstone of drug optimization is the systematic modification of the lead compound to understand the relationship between its structure and biological activity. For indole-based compounds, this involves exploring how different substituents at various positions on the indole ring and its side chains affect target binding and functional activity.

For example, in the development of related pyridine carbonitrile inhibitors of PKCθ, where an amino-indole group was attached at the C-4 position, SAR studies revealed critical interactions. The -NH group of the indole ring was found to form a hydrogen bond with the carbonyl oxygen of a leucine (B10760876) residue (Leu386) in the kinase's active site, an interaction crucial for potent inhibition. researchgate.net This highlights the importance of the indole NH as a hydrogen bond donor.

| Compound Modification | Target | Key Finding | Reference |

| Indole NH Group | PKCθ | The -NH of the indole ring forms a key hydrogen bond with the Leu386 residue in the active site. | researchgate.net |

| Substituents at C-5 of Pyridine | PKCθ | The C-5 position of the pyridine ring was substituted with various aryl and heteroaryl groups (phenyl, furan, benzofuran) to explore the impact on activity. | researchgate.net |

| Terminal Amide Group | PKCθ | The -NH of a terminal amide group on a side chain was oriented into favorable regions, suggesting additional points for interaction and modification. | researchgate.net |

Computational and Structure-Based Design: Modern drug design heavily relies on computational methods. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict how modifications to a compound will affect its binding affinity and selectivity. mdpi.comnih.gov For instance, docking studies on pyridine carbonitrile inhibitors helped visualize the critical hydrogen bond between the indole NH and the Leu386 residue, guiding further synthetic efforts. researchgate.net Bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, is a common strategy aided by computational analysis to improve a molecule's pharmacokinetic profile or potency. mdpi.comnih.gov

Improving CNS Penetration: For neurological therapeutics, achieving sufficient concentration in the brain is paramount. Strategies to enhance BBB penetration often focus on modifying the physicochemical properties of the compound, such as:

Modulating Lipophilicity: Optimizing the balance between water and lipid solubility is crucial. The molecule must be lipid-soluble enough to cross the BBB but also have sufficient water solubility for administration and distribution.

Decreasing Molecular Size: Smaller molecules generally exhibit better penetration into the CNS. nih.gov

By systematically applying these strategies, researchers can optimize derivatives of this compound to develop potent, selective, and brain-penetrant therapeutic agents for a range of neurological disorders.

Future Directions and Research Challenges

Development of Novel Synthetic Routes